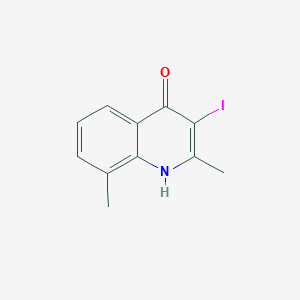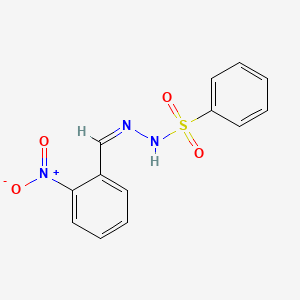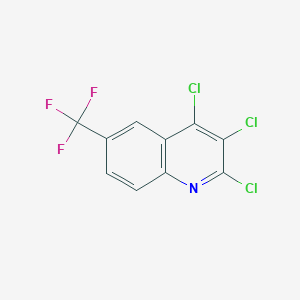
2,3,4-Trichloro-6-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-三氯-6-(三氟甲基)喹啉: 是一种卤代喹啉衍生物。喹啉类化合物以其多样的生物活性及其在药物化学中的应用而闻名。在喹啉结构中引入氯和三氟甲基可增强其化学稳定性和生物活性,使其成为各个科学领域关注的化合物。
准备方法
合成路线和反应条件: 2,3,4-三氯-6-(三氟甲基)喹啉的合成通常涉及喹啉衍生物的卤化。一种常见的方法是在催化剂(例如铁或氯化铁)存在下,用氯气对6-(三氟甲基)喹啉进行氯化。 该反应在升高的温度下进行,以确保喹啉环的2、3和4位完全氯化 .
工业生产方法: 2,3,4-三氯-6-(三氟甲基)喹啉的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和受控反应条件,以确保最终产品的产率高和纯度高。使用连续流反应器和自动化系统有助于在生产中保持一致的质量和效率。
化学反应分析
反应类型: 2,3,4-三氯-6-(三氟甲基)喹啉会发生各种化学反应,包括:
亲核取代: 2、3和4位的氯原子可以被亲核试剂(如胺、硫醇和醇盐)取代。
氧化: 该化合物可以被氧化形成喹啉N-氧化物。
还原: 还原反应可以将喹啉环转化为二氢喹啉衍生物。
常见试剂和条件:
亲核取代: 在回流条件下,在极性溶剂(如二甲亚砜(DMSO)或二甲基甲酰胺(DMF))中使用如酰胺钠、硫醇和醇盐之类的试剂。
氧化: 在如乙酸之类的溶剂中使用过氧化氢或间氯过氧苯甲酸(m-CPBA)之类的氧化剂。
还原: 在无水乙醚或四氢呋喃(THF)中使用氢化锂铝(LiAlH4)或硼氢化钠(NaBH4)之类的还原剂。
主要产物:
亲核取代: 具有各种官能团的取代喹啉衍生物。
氧化: 喹啉N-氧化物。
还原: 二氢喹啉衍生物。
科学研究应用
化学: 2,3,4-三氯-6-(三氟甲基)喹啉用作合成更复杂有机分子的砌块。
生物学和医学: 该化合物表现出潜在的抗菌、抗真菌和抗病毒活性。 正在研究其抑制各种病原体生长的能力,并被认为是开发新型抗菌剂的候选药物 .
工业: 在工业领域,2,3,4-三氯-6-(三氟甲基)喹啉用于生产农药、染料和颜料。 其稳定性和反应活性使其适用于化学制造中的各种应用 .
5. 作用机理
2,3,4-三氯-6-(三氟甲基)喹啉的作用机理涉及其与酶和受体等生物靶标的相互作用。该化合物可以通过与活性位点或变构位点结合来抑制酶活性,从而导致代谢途径的破坏。 三氟甲基增强了该化合物的亲脂性,使其能够穿透细胞膜并在分子水平上发挥作用 .
作用机制
The mechanism of action of 2,3,4-Trichloro-6-(trifluoromethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level .
相似化合物的比较
类似化合物:
- 2,3,4-三氯喹啉
- 6-(三氟甲基)喹啉
- 2,3,4,6-四氯喹啉
比较: 2,3,4-三氯-6-(三氟甲基)喹啉由于同时存在氯和三氟甲基而具有独特性。与其他卤代喹啉相比,这种组合增强了其化学稳定性和生物活性。 三氟甲基提供了额外的亲脂性,使其在穿透生物膜和与细胞内靶标相互作用方面更加有效 .
属性
分子式 |
C10H3Cl3F3N |
|---|---|
分子量 |
300.5 g/mol |
IUPAC 名称 |
2,3,4-trichloro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H3Cl3F3N/c11-7-5-3-4(10(14,15)16)1-2-6(5)17-9(13)8(7)12/h1-3H |
InChI 键 |
MLWWIQRYIQOTBH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11831020.png)
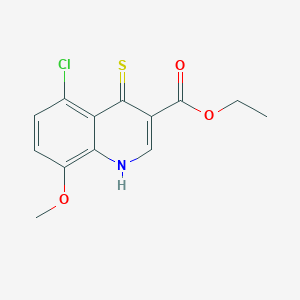
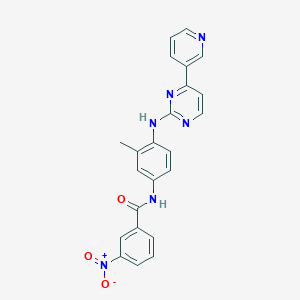

![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)





